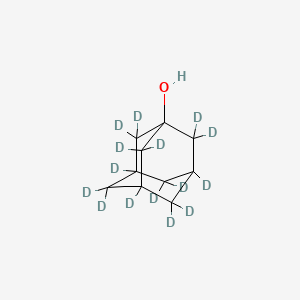

1-Hydroxyadamantane-d15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxyadamantane-d15 is a deuterated derivative of 1-Hydroxyadamantane, also known as 1-Adamantanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D15OH, and it is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyadamantane-d15 can be synthesized through several methods:

Hydrolysis of 1-Bromadamantane: This method involves the hydrolysis of 1-Bromadamantane in an aqueous solution of acetone.

Ozonation of Adamantane: Another method is the ozonation of adamantane, which produces 1-Hydroxyadamantane.

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyadamantane-d15 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adamantanone.

Reduction: Reduction reactions can convert it back to adamantane derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

Adamantanone: Formed through oxidation.

Adamantane Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

1-Hydroxyadamantane-d15 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.

Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in antiviral and neuroprotective therapies.

Industry: Utilized in the production of high-performance polymers and lubricants due to its thermal stability.

Mechanism of Action

The mechanism of action of 1-Hydroxyadamantane-d15 involves its interaction with molecular targets and pathways:

Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity.

Pathways: It can modulate pathways involved in oxidative stress and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-Hydroxyadamantane-d15 can be compared with other similar compounds:

1-Hydroxyadamantane: The non-deuterated version, which has similar chemical properties but lacks the stability provided by deuterium.

Adamantanone: An oxidized form of 1-Hydroxyadamantane, used in different chemical reactions.

Biological Activity

1-Hydroxyadamantane-d15 is a deuterated derivative of 1-hydroxyadamantane, belonging to the adamantane family. This compound's biological activity is primarily associated with its role as a tracer in metabolic studies, where its unique structural characteristics and the presence of deuterium enhance its utility in various scientific applications. The following sections will delve into the biological activity, mechanisms, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a polycyclic hydrocarbon structure characterized by a hydroxyl group and deuterium labeling. The incorporation of deuterium enhances the compound's stability and alters its chemical behavior, making it valuable in research focused on reaction mechanisms and metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Metabolic Tracer : The compound is primarily used as a tracer in metabolic studies due to its ability to be tracked within biological systems.

- Pharmacokinetics : By understanding the metabolism of drugs through this compound, researchers can gain insights into drug development and efficacy.

- Enzyme Interaction Studies : The presence of deuterium allows for investigations into enzyme mechanisms and substrate interactions, providing critical data for understanding biological processes.

This compound's mechanism of action involves several key aspects:

- Kinetic Isotope Effect : The deuterium atoms influence reaction rates and pathways, allowing researchers to study enzyme kinetics more accurately.

- Interaction with Biological Targets : The compound may exhibit unique interactions with various biological molecules, which can be crucial for understanding modifications in drug structures.

Data Table: Biological Activity Insights

| Study Focus | Findings | Reference |

|---|---|---|

| Metabolic Tracing | Demonstrated effective tracking in pharmacokinetic studies | |

| Enzyme Mechanism Insights | Altered kinetic isotope effects provided insights into enzyme interactions | |

| Structural Characteristics Impact | Unique interactions due to hydroxyl group and deuteration |

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolic pathways of various compounds, this compound was utilized as a tracer to track its fate within biological systems. Researchers found that the incorporation of deuterium allowed for precise measurements of metabolic rates and pathways, significantly enhancing the understanding of drug metabolism.

Case Study 2: Enzyme Kinetics

Another investigation focused on the enzyme kinetics involving this compound. The study revealed that the presence of deuterium altered the reaction rates compared to non-deuterated counterparts, providing valuable insights into enzyme mechanisms and substrate specificity.

Applications in Research

This compound has several notable applications:

- Drug Development : Its use as a tracer aids in understanding drug metabolism, which is crucial for developing effective pharmaceuticals.

- Biochemical Research : The compound's unique properties make it suitable for studying reaction mechanisms in biochemical pathways.

- Pharmacokinetic Studies : It serves as an essential tool for evaluating how drugs are processed in living organisms.

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

167.32 g/mol |

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol |

InChI |

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |

InChI Key |

VLLNJDMHDJRNFK-BXSQCBKHSA-N |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.